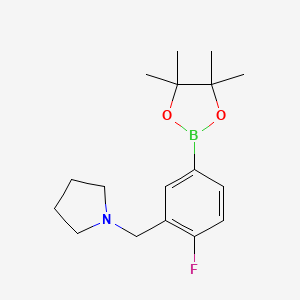

4-Fluoro-3-(pyrrolidinomethyl)phenylboronic acid pinacol ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

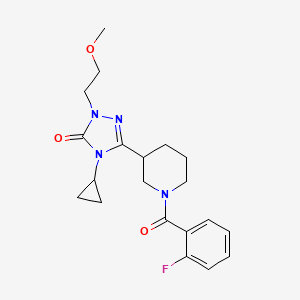

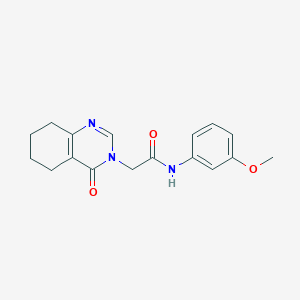

“4-Fluoro-3-(pyrrolidinomethyl)phenylboronic acid pinacol ester” is a type of organoboron compound . It is a valuable building block in organic synthesis . The compound has a molecular weight of 305.2 .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula: C17H25BFNO2 . The InChI code for this compound is 1S/C17H25BFNO2/c1-16(2)17(3,4)22-18(21-16)14-7-8-15(19)13(11-14)12-20-9-5-6-10-20/h7-8,11H,5-6,9-10,12H2,1-4H3 .Scientific Research Applications

Responsive Polymers and Drug Delivery

- Facile Synthesis of Responsive Polymers: A study by Cui et al. (2017) reported the synthesis of H2O2-cleavable poly(ester-amide)s using 4-formylbenzeneboronic acid pinacol ester. These polymers degrade in response to H2O2, making them potential candidates for H2O2-responsive drug delivery vehicles (Cui et al., 2017).

Sensing Applications

- Organoboron Compounds as Lewis Acid Receptors: Jańczyk et al. (2012) utilized derivatives of phenylboronic acid pinacol ester as fluoride-selective receptors in polymeric membranes, showcasing their utility in the selective sensing of fluoride ions (Jańczyk et al., 2012).

Fluorescence Enhancement

- Exciplex Formation Monitoring: Huang et al. (2010) demonstrated that the addition of pinacol to pyridinium boronic acid enhances Lewis acidity, significantly increasing fluorescence, which is crucial for monitoring exciplex formation between specific chemical structures (Huang et al., 2010).

Chemical Synthesis and Functionalization

- Ni/Cu-Catalyzed Defluoroborylation: Niwa et al. (2015) achieved transformation of fluoroarenes to arylboronic acid pinacol esters via C-F bond cleavage, showcasing the method's utility in the synthesis of diverse functionalized arenes (Niwa et al., 2015).

Radiolabeling for PET Imaging

- Improvement in Radiofluorination Yields: Antuganov et al. (2017) found that adding pyridine to the radiofluorination reaction medium of aryl pinacol boronates significantly increases radiochemical conversion, which is valuable for the production of radiotracers for PET imaging (Antuganov et al., 2017).

Phosphorescence and Material Science

- Long-Lived Room-Temperature Phosphorescence: Shoji et al. (2017) discovered that simple arylboronic esters exhibit phosphorescence in the solid state at room temperature, challenging the general notion that phosphorescent organic molecules require heavy atoms (Shoji et al., 2017).

Mechanism of Action

Target of Action

Boronic esters, including this compound, are generally used in metal-catalyzed carbon-carbon bond formation reactions like the suzuki–miyaura reaction .

Mode of Action

The mode of action of 4-Fluoro-3-(pyrrolidinomethyl)phenylboronic acid pinacol ester involves its interaction with its targets in the Suzuki–Miyaura reaction. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by this compound are related to the Suzuki–Miyaura reaction. This reaction is arguably the most widely-applied transition metal catalyzed carbon–carbon bond-forming reaction to date . The downstream effects of this reaction include the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .

Result of Action

The molecular and cellular effects of the action of this compound are primarily seen in the formation of new carbon-carbon bonds through the Suzuki–Miyaura reaction . This enables the synthesis of a wide range of organic compounds, contributing to various areas of research and application in organic chemistry .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura reaction, in which this compound is typically used, is known for its exceptionally mild and functional group tolerant reaction conditions . Therefore, the reaction environment, including factors such as temperature, pH, and the presence of other chemical groups, can impact the action of this compound.

properties

IUPAC Name |

1-[[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BFNO2/c1-16(2)17(3,4)22-18(21-16)14-7-8-15(19)13(11-14)12-20-9-5-6-10-20/h7-8,11H,5-6,9-10,12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNOQVKHNDPYLQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)CN3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl (E)-4-[[(1R,2R)-2-[(1,4-dimethyl-5-oxo-1,2,4-triazol-3-yl)methyl]cyclohexyl]amino]-4-oxobut-2-enoate](/img/structure/B2695075.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2695076.png)

![4-fluorophenyl 1-[2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]ethyl ether](/img/structure/B2695083.png)

![8-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2695085.png)

![2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-phenethylacetamide](/img/structure/B2695094.png)

![methyl 4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)benzoate](/img/structure/B2695095.png)